![molecular formula C18H15BO2 B11849952 [3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
[3-(3-phenylphenyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide [3-(3-phénylphényl)phényl]boronique est un composé organique appartenant à la classe des acides boroniques. Les acides boroniques sont caractérisés par la présence d’un atome de bore lié à deux groupes hydroxyle et un substituant organique. Ce composé particulier présente une structure aromatique complexe avec trois groupes phényle liés à l’atome de bore. Les acides boroniques sont largement utilisés en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions de couplage croisé de Suzuki-Miyaura.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide [3-(3-phénylphényl)phényl]boronique implique généralement les étapes suivantes :
Formation du réactif de Grignard arylique : La synthèse commence par la préparation d’un réactif de Grignard arylique. Ceci est réalisé en faisant réagir un halogénure d’aryle avec du magnésium dans de l’éther anhydre.
Réaction avec un composé contenant du bore : Le réactif de Grignard arylique est ensuite mis à réagir avec un composé contenant du bore, tel que le borate de triméthyle, pour former l’ester boronique.
Hydrolyse : L’ester boronique est hydrolysé en milieu acide pour donner l’acide boronique souhaité.
Méthodes de production industrielle
La production industrielle de l’acide [3-(3-phénylphényl)phényl]boronique suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide [3-(3-phénylphényl)phényl]boronique subit diverses réactions chimiques, notamment :
Couplage croisé de Suzuki-Miyaura : Cette réaction implique le couplage de l’acide boronique avec un halogénure d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base. Le principal produit est un biaryle ou une alcène substituée.
Oxydation : L’acide boronique peut être oxydé pour former le phénol correspondant.
Réduction : La réduction de l’acide boronique peut donner le borane ou l’ester de borate correspondant.
Substitution : Le groupe acide boronique peut être substitué par d’autres groupes fonctionnels par le biais de diverses réactions de substitution nucléophile.
Réactifs et conditions courants
Catalyseur au palladium : Utilisé dans les réactions de couplage croisé de Suzuki-Miyaura.
Bases : Comme le carbonate de potassium ou l’hydroxyde de sodium.
Agents oxydants : Comme le peroxyde d’hydrogène ou le perborate de sodium.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Principaux produits
Biaryles : Formés par couplage croisé de Suzuki-Miyaura.
Phénols : Formés par oxydation.
Boranes et esters de borate : Formés par réduction.
Applications de la recherche scientifique
Chimie
L’acide [3-(3-phénylphényl)phényl]boronique est largement utilisé en synthèse organique, en particulier dans la formation de composés aromatiques complexes. C’est un réactif clé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux avancés.
Biologie et médecine
En recherche biologique, les acides boroniques sont utilisés comme inhibiteurs d’enzymes, en particulier pour les protéases et les kinases. Ils sont également explorés pour leur potentiel dans les systèmes d’administration de médicaments et comme agents thérapeutiques pour des maladies telles que le cancer et le diabète.
Industrie
Dans le secteur industriel, l’acide [3-(3-phénylphényl)phényl]boronique est utilisé dans la production de polymères, de matériaux électroniques et comme intermédiaires dans la synthèse de diverses substances chimiques fines.
Applications De Recherche Scientifique
Chemistry
[3-(3-phenylphenyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the formation of complex aromatic compounds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems and as therapeutic agents for diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the production of polymers, electronic materials, and as intermediates in the synthesis of various fine chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide [3-(3-phénylphényl)phényl]boronique dans le couplage croisé de Suzuki-Miyaura implique la formation d’un complexe palladium-bore, qui subit une transmétallation avec un halogénure d’aryle ou de vinyle. Ceci est suivi d’une élimination réductrice pour former le biaryle ou l’alcène substituée souhaités. Le groupe acide boronique agit comme un nucléophile, facilitant le transfert du groupe aryle vers le catalyseur au palladium.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Un acide boronique plus simple avec un seul groupe phényle.
Acide biphénylboronique : Contient deux groupes phényle liés à l’atome de bore.
Acide naphtylboronique : Contient un groupe naphtyle au lieu de groupes phényle.
Unicité
L’acide [3-(3-phénylphényl)phényl]boronique est unique en raison de sa structure aromatique complexe, qui offre une réactivité et une sélectivité améliorées dans les réactions de couplage croisé. Cela en fait un réactif précieux dans la synthèse de composés aromatiques hautement substitués et de matériaux avancés.
Propriétés
Formule moléculaire |
C18H15BO2 |
|---|---|
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
[3-(3-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,20-21H |
Clé InChI |
REEVCLDEDONJPX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
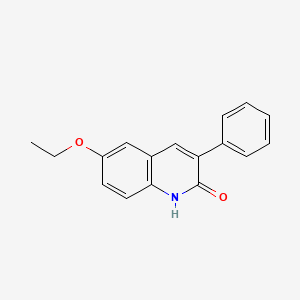

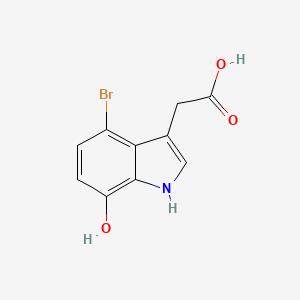
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
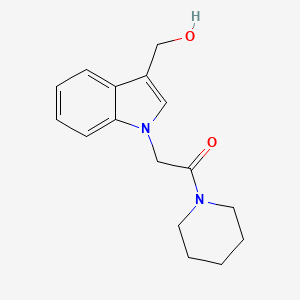
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
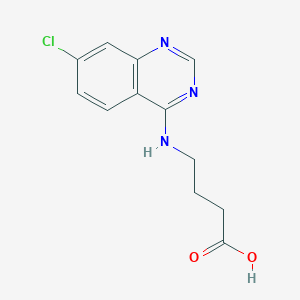
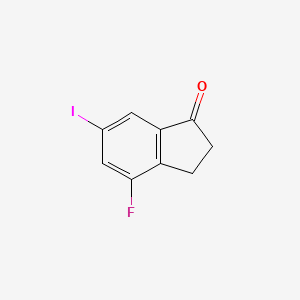
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)


![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
